5-Methyl-2-(methylsulfonyl)pyrimidine
Overview
Description
5-Methyl-2-(methylsulfonyl)pyrimidine: is a heterocyclic organic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocycles similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by a pyrimidine ring substituted with a methyl group at the 5-position and a methylsulfonyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-2-(methylsulfonyl)pyrimidine can be achieved through a multi-step process. One common method involves the cyclocondensation of acetylacetone and thiourea in the presence of hydrochloric acid to yield 4,6-dimethyl-1-mercaptopyrimidine. This intermediate is then methylated using dimethyl carbonate and tetrabutylammonium bromide to give 4,6-dimethyl-2-methylthiopyrimidine. Finally, oxidation with hydrogen peroxide, sodium tungstate, and tetrabutylammonium bromide affords the target compound .
Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions: 5-Methyl-2-(methylsulfonyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The methylsulfonyl group can be further oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The pyrimidine ring allows for nucleophilic substitution reactions, where the methylsulfonyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide and sodium tungstate are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of functionalized pyrimidines.
Scientific Research Applications
5-Methyl-2-(methylsulfonyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes
Mechanism of Action
The mechanism of action of 5-Methyl-2-(methylsulfonyl)pyrimidine involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
4,6-Dimethyl-2-(methylsulfonyl)pyrimidine: Similar structure but with additional methyl groups at the 4 and 6 positions.
2-(Methylsulfonyl)pyrimidine: Lacks the methyl group at the 5-position.
4,6-Dichloro-2-(methylsulfonyl)pyrimidine: Contains chlorine atoms at the 4 and 6 positions instead of methyl groups.
Uniqueness: 5-Methyl-2-(methylsulfonyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methylsulfonyl group at the 2-position and methyl group at the 5-position make it a versatile intermediate for various synthetic applications and research studies.
Properties
IUPAC Name |
5-methyl-2-methylsulfonylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c1-5-3-7-6(8-4-5)11(2,9)10/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXMPLKKSLHNQY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)S(=O)(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705230 | |
Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38275-45-5 | |
Record name | 2-(Methanesulfonyl)-5-methylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50705230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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